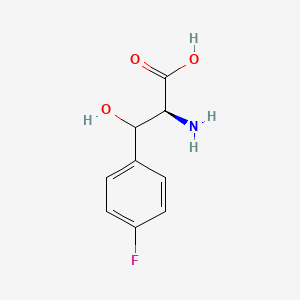

4-Fluoro-|A-hydroxy-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-|A-hydroxy-phenylalanine is a compound with the molecular formula C9H10FNO3 . It is a derivative of phenylalanine, a non-proteinogenic alpha-amino acid, and a member of monofluorobenzenes . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Synthesis Analysis

The synthesis of fluorinated phenylalanine derivatives has been explored through different methods, including nucleophilic substitution and phase-transfer catalysis . For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involved isotopic exchange starting from [18F]fluoride.

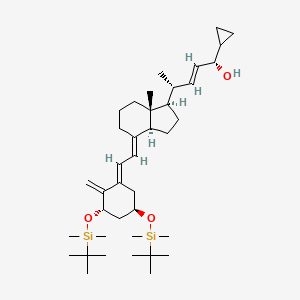

Molecular Structure Analysis

The molecular structure of fluorinated phenylalanine derivatives includes a critical examination of their conformational preferences and how these are influenced by the introduction of fluorine and hydroxyl groups. Fluorine substitution at specific positions on the phenyl ring can significantly affect the molecule’s electronic properties and steric hindrance, impacting its binding affinity and reactivity in biological systems.

Chemical Reactions Analysis

Fluorinated phenylalanine derivatives participate in various chemical reactions, leveraging the unique properties conferred by the fluorine and hydroxyl substitutions . These compounds have been utilized in bioorthogonal reactions, demonstrating their utility in modifying peptides and proteins with new functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-|A-hydroxy-phenylalanine are influenced by the presence of the fluorine and hydroxyl groups . The high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Chemistry

Fluorinated phenylalanines, including 4-Fluoro-|A-hydroxy-phenylalanine, have been used in the field of radiopharmaceutical chemistry . Electrophilic radiofluorinations were among the first labeling methods used for the preparation of some of the most important 18F-labeled radiopharmaceuticals . This compound can be used in the imaging of glucose and dopamine metabolism .

Pharmaceutical Applications

Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications . They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents . Moreover, they have been used in topography imaging of tumor ecosystems using PET .

Molecular Genetics

The study on the molecular genetics of phenylketonuria (PKU) elucidates the process of isolating rat phenylalanine hydroxylase mRNA for synthesizing its cDNA. This has implications for understanding the genetic basis of PKU.

Protein Folding and Stability

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability . This is especially important in therapeutic proteins and peptide-based vaccines .

Protein-Protein Interactions

Fluorinated amino acids, including 4-Fluoro-|A-hydroxy-phenylalanine, influence protein-protein interactions . This can modulate the properties of peptides and proteins .

Metabolic Properties

Fluorinated amino acids can modulate the metabolic properties of membrane permeability and reactivity . This is important in the development of new drugs and therapeutic agents .

Wirkmechanismus

Target of Action

The primary target of 4-Fluoro-|A-hydroxy-phenylalanine, also known as (2S)-2-AMINO-3-(4-FLUOROPHENYL)-3-HYDROXYPROPANOIC ACID, is the MIO-dependent tyrosine 2,3-aminomutase . This enzyme is found in Streptomyces globisporus .

Mode of Action

It is known that fluorinated compounds can give new functions and better performance to organic compound molecules . The introduction of fluorine atoms can significantly affect the molecule’s electronic properties and steric hindrance, impacting its binding affinity and reactivity in biological systems .

Biochemical Pathways

It is known that fluorinated phenylalanines have played an important role as potential enzyme inhibitors as well as therapeutic agents .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Result of Action

It is known that fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-|A-hydroxy-phenylalanine. For instance, storage conditions can impact the stability of the compound . It is recommended to store the compound in a cool, dry area protected from environmental extremes .

Safety and Hazards

When handling 4-Fluoro-|A-hydroxy-phenylalanine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Zukünftige Richtungen

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds . This opens up new possibilities for the development of novel fluorinated compounds with potential applications in various fields .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNNRQFRXBIYIZ-JAMMHHFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-|A-hydroxy-phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)